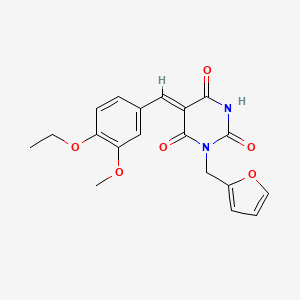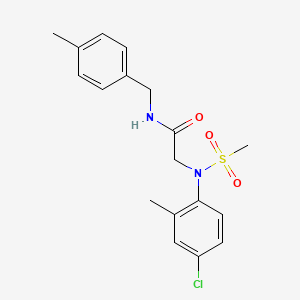![molecular formula C22H26N2O5S2 B3464650 [7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-ethylphenyl)methanone](/img/structure/B3464650.png)
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-ethylphenyl)methanone
Übersicht
Beschreibung
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-ethylphenyl)methanone, also known as BPPM, is a novel small molecule that has gained attention in the scientific community for its potential applications in various fields of research. BPPM is a pyrrolopyrazine derivative that has been synthesized through a multistep reaction process.
Wirkmechanismus
The mechanism of action of [7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-ethylphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell proliferation and survival. In neurons, this compound has been found to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, this compound has been found to enhance memory and learning by improving synaptic plasticity. This compound has also been found to have anti-inflammatory and antioxidant effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-ethylphenyl)methanone has several advantages for lab experiments, including its high purity and stability, low toxicity, and ability to penetrate cell membranes. However, this compound also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on [7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-ethylphenyl)methanone, including the development of new derivatives with improved efficacy and safety profiles, the exploration of its potential applications in other fields of research, and the elucidation of its mechanism of action. This compound may also be used as a tool compound to study various signaling pathways in cells and to identify new drug targets.
Wissenschaftliche Forschungsanwendungen
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-ethylphenyl)methanone has been found to have potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been found to enhance memory and learning by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-4-13-30(26,27)21-18-15-23-11-12-24(18)19(22(21)31(28,29)14-5-2)20(25)17-9-7-16(6-3)8-10-17/h7-12,15H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAYKUSKBBLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3464570.png)
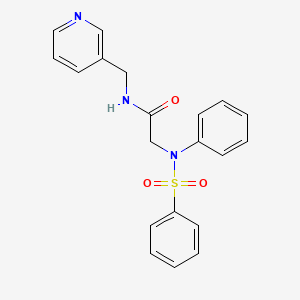
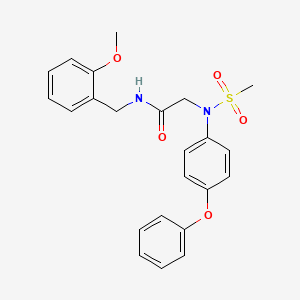
![4-amino-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3464596.png)
![ethyl {[4-cyano-1-(1-piperidinyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetate](/img/structure/B3464599.png)
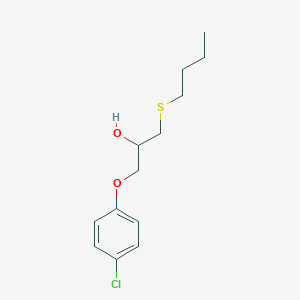
![(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B3464611.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3464615.png)
![N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B3464618.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3464626.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B3464631.png)
![N-cyclohexyl-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3464642.png)
